benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate

Description

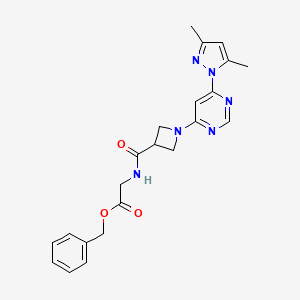

Benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety, linked to an azetidine carboxamide group and a benzyl ester. Its ester functionality suggests it may act as a prodrug, with the benzyl group enhancing lipophilicity for improved membrane permeability .

Properties

IUPAC Name |

benzyl 2-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-15-8-16(2)28(26-15)20-9-19(24-14-25-20)27-11-18(12-27)22(30)23-10-21(29)31-13-17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3,(H,23,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXBAVUELSDQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC(=O)OCC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular processes.

Biological Activity

Benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Benzyl group : Enhances lipophilicity and potential receptor interactions.

- Pyrazole moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.

- Pyrimidine ring : Often involved in nucleic acid interactions and enzyme inhibition.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Autophagy : Similar compounds have been shown to disrupt autophagic flux, which could lead to increased apoptosis in cancer cells .

- Receptor Binding : The benzyl group may facilitate binding to various receptors, enhancing pharmacological effects.

Antiproliferative Activity

Research indicates that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-benzyl-3,5-dimethylpyrazol derivatives have demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells. These compounds reduced mTORC1 activity and increased basal autophagy levels while impairing autophagic flux under nutrient-replete conditions .

Structure-Activity Relationship (SAR)

A study on N-benzyl-3,5-dimethylpyrazol derivatives revealed that modifications to the pyrazole and pyrimidine components significantly affected their biological activity. The presence of specific functional groups was correlated with enhanced antiproliferative effects and improved metabolic stability .

Study 1: Anticancer Properties

In a study focused on the anticancer properties of benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine), researchers observed potent inhibitory effects on cell proliferation in vitro. The mechanism was linked to the modulation of autophagy pathways, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Study 2: Enzyme Interaction

Another investigation highlighted the interaction of similar pyrazole-based compounds with key metabolic enzymes. These interactions led to alterations in metabolic pathways associated with cancer cell survival and proliferation, indicating a potential therapeutic application for targeting metabolic vulnerabilities in tumors .

Data Table: Biological Activity Summary

| Activity Type | Compound Structure | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | N-benzyl-3,5-dimethylpyrazol derivatives | <0.5 | mTORC1 inhibition |

| Autophagy Modulation | Benzyl 2-(1-(6-(3,5-dimethylpyrazol)...) | N/A | Disruption of autophagic flux |

| Enzyme Inhibition | Related pyrazole compounds | Varies | Targeting metabolic enzymes |

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds related to benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and pyrimidine have been shown to possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyrazole moiety enhances the interaction with microbial targets, leading to effective inhibition.

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis and cell cycle arrest. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for further investigation in cancer therapy . The incorporation of the azetidine and pyrimidine rings may contribute to this activity by modulating signaling pathways associated with tumor growth.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Ring : Utilizing 3,5-dimethylpyrazole as a starting material.

- Pyrimidine Integration : Reaction with pyrimidine derivatives to introduce the necessary heterocyclic framework.

- Azetidine Construction : Employing cyclization techniques to form the azetidine structure.

Each step requires careful optimization of reaction conditions (temperature, solvent choice) to maximize yield and purity.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed . These methods provide insights into molecular interactions and confirm the presence of functional groups.

Case Study: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against bacterial strains using disc diffusion methods. Compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4–20 μmol/L against tested pathogens . This highlights the potential for developing new antimicrobial agents based on this chemical scaffold.

Case Study: Anticancer Activity

In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the activation of caspases and modulation of Bcl-2 family proteins . Future research could explore the specific pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include thiazolo-pyrimidine and quinazoline derivatives, such as those synthesized in (e.g., compounds 11a , 11b , and 12 ). Below is a detailed comparison:

Core Heterocyclic Systems

- Target Compound : Pyrimidine-azetidine hybrid.

- Compound 11a/11b () : Thiazolo[3,2-a]pyrimidine fused with a thiazole ring.

- Compound 12 () : Pyrimido[2,1-b]quinazoline fused system.

Key Differences :

- Thiazolo-pyrimidines (e.g., 11a ) exhibit extended conjugation, which may improve UV absorption properties, whereas the target compound’s benzyl ester could prioritize metabolic stability .

Substituent Effects

- Target Compound: 3,5-Dimethylpyrazole (hydrogen-bond donor/acceptors) and benzyl ester (lipophilic).

- Compound 11a : 2,4,6-Trimethylbenzylidene and 5-methylfuran-2-yl (electron-donating groups).

- Compound 11b: 4-Cyanobenzylidene (electron-withdrawing).

Functional Impact :

Key Contrast :

- The target compound’s synthesis likely requires milder conditions due to azetidine’s sensitivity to ring-opening under strong acids/bases, whereas 11a/11b and 12 involve high-temperature reflux .

Physicochemical Properties

Notes:

Research Implications

- Drug Design : The azetidine-pyrimidine scaffold in the target compound offers a balance between rigidity and metabolic stability, contrasting with the more labile thiazolo-pyrimidines .

- Material Science : The benzyl ester’s lipophilicity could make the target compound suitable for hydrophobic coatings, whereas 11a/11b ’s extended conjugation might favor optoelectronic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis involves three critical steps:

- Azetidine ring formation : Cyclization of precursor amines under basic conditions (e.g., NaH in DMF) to generate the azetidine core .

- Pyrazole-pyrimidine coupling : Suzuki-Miyaura or nucleophilic aromatic substitution to attach the 3,5-dimethylpyrazole group to the pyrimidine ring .

- Amide bond formation : Coupling the azetidine-3-carboxylic acid derivative with the benzyl ester acetamide group using carbodiimide reagents (e.g., EDC/HOBt) .

- Yield optimization requires strict temperature control (0–5°C for azetidine cyclization) and anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole CH3 groups at δ ~2.2–2.4 ppm, azetidine protons at δ ~3.5–4.0 ppm) .

- IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and ester C-O (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching calculated mass ± 2 ppm) .

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding poses in ATP-binding pockets (e.g., targeting kinases like CDK2) .

- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., hydrogen bonds with pyrimidine N atoms) .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound?

- Methodological Answer :

- SHELXL refinement : Apply twin refinement (TWIN/BASF commands) for crystals with pseudo-merohedral twinning, common in azetidine derivatives .

- Anisotropic displacement parameters : Model thermal motion for non-H atoms to reduce R-factor discrepancies (<5%) .

- Hydrogen bonding networks : Use SHELXPRO to visualize and validate intermolecular interactions (e.g., amide–pyrazole H-bonds) critical for crystal packing .

Q. How to resolve contradictory NMR data arising from dynamic rotational isomerism in the azetidine ring?

- Methodological Answer :

- Variable-temperature NMR : Conduct experiments at 25°C to –40°C to slow ring puckering and split overlapping proton signals .

- 2D NOESY : Identify through-space correlations between azetidine protons and adjacent pyrimidine groups to confirm dominant conformers .

Q. What strategies optimize solubility for in vitro assays without compromising bioactivity?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility while minimizing cytotoxicity .

- Prodrug modification : Introduce transient hydrophilic groups (e.g., phosphate esters) on the benzyl ester, which hydrolyze in physiological conditions .

Q. How to design structure-activity relationship (SAR) studies targeting the azetidine carboxamide moiety?

- Methodological Answer :

- Analog synthesis : Replace the azetidine with pyrrolidine or piperidine rings to assess steric effects on kinase inhibition .

- Bioisosteric substitution : Swap the acetamide group for sulfonamide or urea to evaluate hydrogen-bonding contributions to potency .

Q. How to address discrepancies between in vitro enzyme inhibition and cell-based assay results?

- Methodological Answer :

- Permeability assays : Use Caco-2 monolayers to measure passive diffusion; low permeability may explain reduced cellular activity despite high in vitro potency .

- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., ester hydrolysis) requiring structural stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.